[(4-Bromothiophen-2-yl)methyl](methyl)(2-phenylethyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine is an organic compound with the molecular formula C14H16BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a bromine atom at the 4-position of the thiophene ring, a methyl group attached to the nitrogen atom, and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting compound undergoes a nucleophilic substitution reaction with 2-phenylethylamine to yield the final product.
Industrial Production Methods
Industrial production of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine involves its interaction with specific molecular targets. The bromine atom and the thiophene ring can participate in halogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, producing active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure with the bromine atom at the 5-position.
(4-Chlorothiophen-2-yl)methyl(2-phenylethyl)amine: Chlorine atom instead of bromine.
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine: Ethyl group instead of methyl.
Uniqueness
(4-Bromothiophen-2-yl)methyl(2-phenylethyl)amine is unique due to the specific positioning of the bromine atom and the combination of functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNS/c1-16(10-14-9-13(15)11-17-14)8-7-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIRXFSKLIAQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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